2-Bromo-1-ethyl-1H-imidazole
Overview
Description
2-Bromo-1-ethyl-1H-imidazole is an organic chemical synthesis intermediate . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is amphoteric in nature, showing both acidic and basic properties .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
2-Bromo-1-ethyl-1H-imidazole is a liquid at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications
1. Polymer Science and Ionic Conductivity
2-Bromo-1-ethyl-1H-imidazole has been utilized in polymer science, specifically in the transformation of 1,2-polybutadiene (PB) into reactive intermediates. Researchers conducted bromination of 1,2-PB, and the brominated polymer was then used as a macroinitiator for the polymerization of 2-ethyl-2-oxazoline, resulting in water-soluble brush polymers. These polymers, consisting of imidazolium, bromo, and double bond units, demonstrated properties such as stability in water without aggregation and potential application in ionic conductivity (Yuan et al., 2011).
2. Nucleophilic Substitution and Computational Chemistry
2-Bromo-1-ethyl-1H-imidazole has been a subject of interest in computational chemistry, particularly in studying its reaction with imidazole and derivatives. Computational methods like Density Functional Theory (DFT) were employed to explore the reaction dynamics, molecular orbital calculations, and global reactivity descriptors. These studies provide insights into the chemical behavior and potential applications of these compounds in various fields (Erdogan & Erdoğan, 2019).
3. Development of Antimicrobial Agents
Research into the synthesis of novel imidazole compounds, including those related to 2-bromo-1-ethyl-1H-imidazole, has indicated their potential as antimicrobial agents. Specific derivatives of imidazole have been synthesized and tested for their antimicrobial efficacy, highlighting the role of these compounds in medicinal chemistry and pharmaceutical applications (Narwal et al., 2012).
4. Synthesis of Imidazole Derivatives
The compound's role in the synthesis of various imidazole derivatives has been explored, demonstrating its versatility in organic chemistry. These synthetic processes have led to the creation of diverse imidazole-based compounds with potential applications in multiple scientific domains, including drug development and material science (Bellina et al., 2007).
5. Carbon Dioxide Capture
2-Bromo-1-ethyl-1H-imidazole has been investigated for its potential application in carbon dioxide capture. The creation of new ionic liquids incorporating imidazole derivatives demonstrates an innovative approach to sequestering CO2, providing a nonvolatile and efficient method for gas capture with potential environmental benefits (Bates et al., 2002).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Future Directions
Imidazoles are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
2-bromo-1-ethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-2-8-4-3-7-5(8)6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTIATFLKKNABS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-ethyl-1H-imidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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